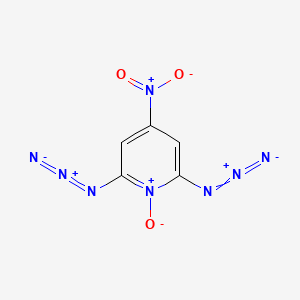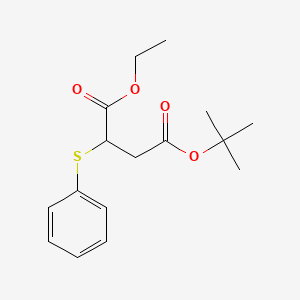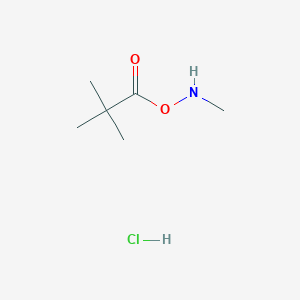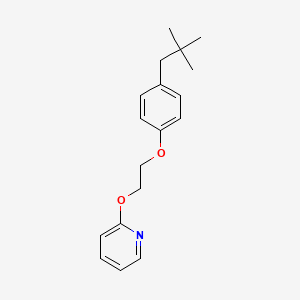
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide is an organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzyl group, a phenylethenyl group, and a benzothiazolium core. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of benzyl bromide with 2-(2-phenylethenyl)-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
化学反応の分析
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding benzothiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted benzothiazolium salts.
科学的研究の応用
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes.
類似化合物との比較
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide can be compared with other benzothiazolium salts, such as:
2-(2-Phenylethenyl)-1,3-benzothiazol-3-ium chloride: Similar in structure but with a chloride ion instead of a bromide ion.
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide: Similar in structure but with an iodide ion instead of a bromide ion.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
113395-51-0 |
|---|---|
分子式 |
C22H18BrNS |
分子量 |
408.4 g/mol |
IUPAC名 |
3-benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C22H18NS.BrH/c1-3-9-18(10-4-1)15-16-22-23(17-19-11-5-2-6-12-19)20-13-7-8-14-21(20)24-22;/h1-16H,17H2;1H/q+1;/p-1 |
InChIキー |
QKTDWOXEQFNJLM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)C=CC4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)




![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)


